molecular formula C14H19N3O2 B15048184 4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol

4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol

Cat. No.: B15048184
M. Wt: 261.32 g/mol
InChI Key: BQLFJZLKCWLCAP-UHFFFAOYSA-N
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Description

4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is a complex organic compound that features a pyrazole ring, an amino group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as acetyl chloride and benzyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines .

Scientific Research Applications

4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is unique due to its combination of a pyrazole ring, an amino group, and a methoxyphenol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[[(2-ethyl-5-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H19N3O2/c1-4-17-14(7-10(2)16-17)15-9-11-5-6-12(18)13(8-11)19-3/h5-8,15,18H,4,9H2,1-3H3

InChI Key

BQLFJZLKCWLCAP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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